4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with neopentyl and propyl groups, as well as a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with neopentyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological receptors and enzymes.
Industry: Utilized in the development of new materials with specific properties, such as luminescent polymers and catalysts
Mechanism of Action
The mechanism of action of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The thiol group can undergo redox reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4h-1,2,4-triazole-3-thiol
- 5-Amino-1h-1,2,4-triazole-3-carbohydrazide
- 4-Phenyl-1,2,4-triazoline-3,5-dione
Uniqueness
4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19N3S |
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Molecular Weight |
213.35 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H19N3S/c1-5-6-8-11-12-9(14)13(8)7-10(2,3)4/h5-7H2,1-4H3,(H,12,14) |
InChI Key |
CXAAUKFIIPJWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=S)N1CC(C)(C)C |
Origin of Product |
United States |
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